molecular formula C14H12N4O3 B11508267 2-(3-Aminophenoxy)-4,6-dimethyl-5-nitropyridine-3-carbonitrile

2-(3-Aminophenoxy)-4,6-dimethyl-5-nitropyridine-3-carbonitrile

Cat. No.: B11508267
M. Wt: 284.27 g/mol
InChI Key: ZJAAKSQACKLOGR-UHFFFAOYSA-N
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Description

2-(3-Aminophenoxy)-4,6-dimethyl-5-nitropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes an aminophenoxy group, dimethyl groups, a nitro group, and a carbonitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenoxy)-4,6-dimethyl-5-nitropyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-aminophenol with 4,6-dimethyl-5-nitropyridine-3-carbonitrile under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenoxy)-4,6-dimethyl-5-nitropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas (H2) are typical.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-Aminophenoxy)-4,6-dimethyl-5-nitropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenoxy)-4,6-dimethyl-5-nitropyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-Aminophenol: A simpler compound with an amino group attached to a phenol ring.

    4,6-Dimethyl-5-nitropyridine-3-carbonitrile: Lacks the aminophenoxy group but shares the pyridine core structure.

    Bis(4-aminophenoxy)phenylphosphine oxide: Contains aminophenoxy groups but with a different core structure.

Uniqueness

2-(3-Aminophenoxy)-4,6-dimethyl-5-nitropyridine-3-carbonitrile is unique due to the combination of functional groups attached to the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

2-(3-aminophenoxy)-4,6-dimethyl-5-nitropyridine-3-carbonitrile

InChI

InChI=1S/C14H12N4O3/c1-8-12(7-15)14(17-9(2)13(8)18(19)20)21-11-5-3-4-10(16)6-11/h3-6H,16H2,1-2H3

InChI Key

ZJAAKSQACKLOGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1[N+](=O)[O-])C)OC2=CC=CC(=C2)N)C#N

Origin of Product

United States

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